molecular formula C6H8N2O2 B1590800 methyl 2-(1H-imidazol-5-yl)acetate CAS No. 4200-46-8

methyl 2-(1H-imidazol-5-yl)acetate

Cat. No. B1590800
CAS RN: 4200-46-8
M. Wt: 140.14 g/mol
InChI Key: CURCXTFZSFUUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1H-imidazol-5-yl)acetate is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known to be a potential neurotoxin .


Molecular Structure Analysis

The molecular structure of methyl 2-(1H-imidazol-5-yl)acetate includes an imidazole ring attached to a methyl acetate group . The InChI code for this compound is 1S/C6H8N2O2/c1-10-6(9)2-5-3-7-4-8-5/h3-4H,2H2,1H3,(H,7,8) .


Chemical Reactions Analysis

While specific chemical reactions involving methyl 2-(1H-imidazol-5-yl)acetate are not detailed in the literature, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .


Physical And Chemical Properties Analysis

Methyl 2-(1H-imidazol-5-yl)acetate is a yellow to brown liquid . Its molecular weight is 140.14 .

Scientific Research Applications

Synthesis and Structural Studies

  • Methyl 2-(1H-imidazol-5-yl)acetate is involved in the synthesis of various compounds. For example, it contributes to the synthesis and structure of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II), which displays quasi-reversible redox behavior and is structurally characterized by EPR and DFT studies (Banerjee et al., 2013).

Synthesis Under Special Conditions

  • The compound is synthesized under specific conditions, such as microwave irradiation, demonstrating its adaptability in various synthetic methodologies (Author Unknown, 2018).

Biological Activity

  • Derivatives of methyl 2-(1H-imidazol-5-yl)acetate, like ethyl 2-(1H-imidazol-1-yl)acetate, show potential antibacterial activity. These derivatives are synthesized and evaluated against common bacteria, suggesting a potential role in developing new antimicrobial agents (Al-badrany et al., 2019).

Catalytic Applications

  • Methyl 2-(1H-imidazol-5-yl)acetate is used in the synthesis of N-heterocyclic carbenes, which are effective catalysts in transesterification and acylation reactions. This highlights its role in facilitating important chemical transformations (Grasa et al., 2002).

Corrosion Inhibition

  • Compounds derived from methyl 2-(1H-imidazol-5-yl)acetate exhibit properties as corrosion inhibitors. Their effectiveness is assessed through various methods, including electrochemical and SEM studies, indicating potential applications in materials science (Ammal et al., 2018).

Antitumor Properties

  • Novel derivatives containing methyl 2-(1H-imidazol-5-yl)acetate show promise as antitumor agents. These derivatives are synthesized and evaluated for their cytotoxic activity against various cancer cell lines, demonstrating the compound's potential in medicinal chemistry (Tomorowicz et al., 2020).

Safety And Hazards

Methyl 2-(1H-imidazol-5-yl)acetate is considered hazardous. It causes severe skin burns and eye damage . It should be handled with care, using protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

methyl 2-(1H-imidazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)2-5-3-7-4-8-5/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURCXTFZSFUUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553063
Record name Methyl (1H-imidazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(1H-imidazol-5-yl)acetate

CAS RN

4200-46-8
Record name Methyl (1H-imidazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(1H-imidazol-5-yl)acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 2-(1H-imidazol-5-yl)acetate
Reactant of Route 3
Reactant of Route 3
methyl 2-(1H-imidazol-5-yl)acetate
Reactant of Route 4
Reactant of Route 4
methyl 2-(1H-imidazol-5-yl)acetate
Reactant of Route 5
Reactant of Route 5
methyl 2-(1H-imidazol-5-yl)acetate
Reactant of Route 6
Reactant of Route 6
methyl 2-(1H-imidazol-5-yl)acetate

Citations

For This Compound
1
Citations
H Kim, S Sarkar, M Nandy, KH Ahn - Spectrochimica Acta Part A: Molecular …, 2021 - Elsevier
A rational approach to develop a fluorescent probe for sensing biologically “extreme” acidity (pH <3) is disclosed. The probe, a push–full type 3-(imidazolyl)benzocoumarin dye, has the …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.